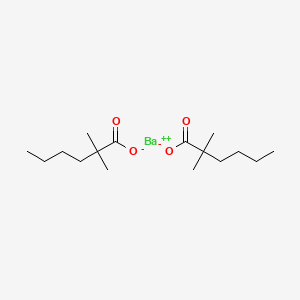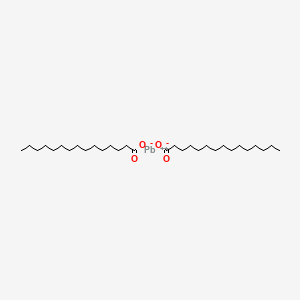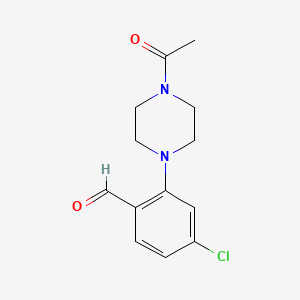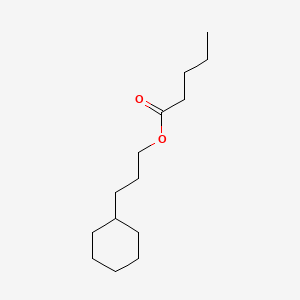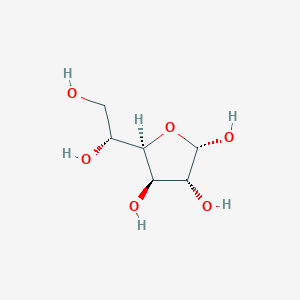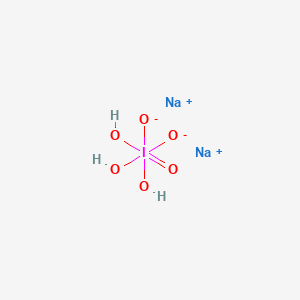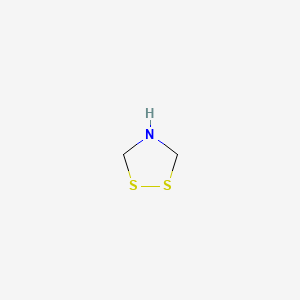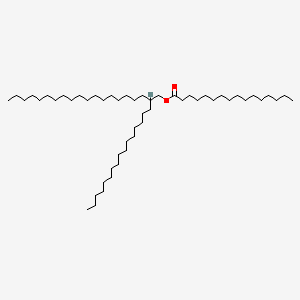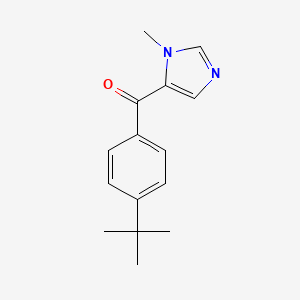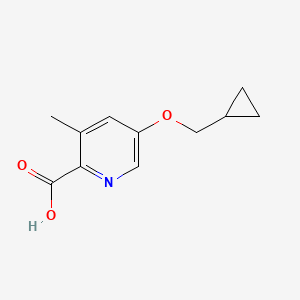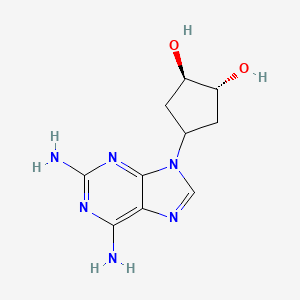
(1S,2S)-4-(2,6-Diamino-9H-purin-9-yl)cyclopentane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-4-(2,6-Diamino-9H-purin-9-yl)cyclopentane-1,2-diol is a synthetic organic compound that belongs to the class of purine nucleosides. These compounds are known for their significant roles in various biological processes, including DNA and RNA synthesis. The compound’s unique structure, featuring a cyclopentane ring fused with a purine base, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-4-(2,6-Diamino-9H-purin-9-yl)cyclopentane-1,2-diol typically involves multiple steps, starting from readily available precursors. One common method includes the cyclization of a suitable precursor to form the cyclopentane ring, followed by the introduction of the purine base through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-4-(2,6-Diamino-9H-purin-9-yl)cyclopentane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the purine base or the cyclopentane ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,2S)-4-(2,6-Diamino-9H-purin-9-yl)cyclopentane-1,2-diol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in nucleic acid synthesis and metabolism. It can serve as a model compound for understanding the interactions between nucleosides and enzymes involved in DNA and RNA synthesis.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit antiviral, anticancer, or other pharmacological activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various applications, including as an intermediate in chemical synthesis.
Mecanismo De Acción
The mechanism of action of (1S,2S)-4-(2,6-Diamino-9H-purin-9-yl)cyclopentane-1,2-diol involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can inhibit or modulate the activity of these enzymes, leading to changes in DNA or RNA synthesis and cellular processes. The exact pathways and targets may vary depending on the specific biological context and the compound’s modifications.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another purine nucleoside with structural similarities.
Cyclopentyladenosine: A synthetic analog with a cyclopentane ring.
Uniqueness
(1S,2S)-4-(2,6-Diamino-9H-purin-9-yl)cyclopentane-1,2-diol is unique due to its specific stereochemistry and the presence of both amino groups on the purine base. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Número CAS |
140438-63-7 |
|---|---|
Fórmula molecular |
C10H14N6O2 |
Peso molecular |
250.26 g/mol |
Nombre IUPAC |
(1R,2R)-4-(2,6-diaminopurin-9-yl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C10H14N6O2/c11-8-7-9(15-10(12)14-8)16(3-13-7)4-1-5(17)6(18)2-4/h3-6,17-18H,1-2H2,(H4,11,12,14,15)/t5-,6-/m1/s1 |
Clave InChI |
UVPSXHQATSNKHM-PHDIDXHHSA-N |
SMILES isomérico |
C1[C@H]([C@@H](CC1N2C=NC3=C(N=C(N=C32)N)N)O)O |
SMILES canónico |
C1C(CC(C1O)O)N2C=NC3=C(N=C(N=C32)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


